![molecular formula C13H12N4O8 B14475957 Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate CAS No. 65880-16-2](/img/structure/B14475957.png)
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is a chemical compound known for its unique structure and reactivity It is a derivative of hydrazine and contains a dinitrophenyl group, which is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the hydrazine derivative . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions typically result in the formation of substituted hydrazine derivatives .
Scientific Research Applications
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate involves its interaction with carbonyl compounds. The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be easily detected. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the reactivity of the hydrazine moiety .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
2,4-Dinitrophenol: Another related compound known for its use as a protonophore in biological systems.
Uniqueness
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is unique due to its specific structure, which combines the properties of hydrazine and dinitrophenyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
65880-16-2 |
|---|---|
Molecular Formula |
C13H12N4O8 |
Molecular Weight |
352.26 g/mol |
IUPAC Name |
dimethyl 4-[(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate |
InChI |
InChI=1S/C13H12N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-7,14H,1-2H3 |
InChI Key |
MYSSXLZQTMTKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
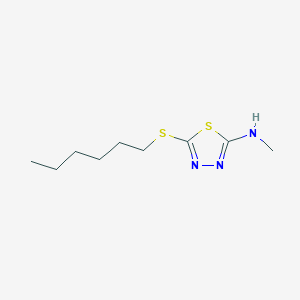
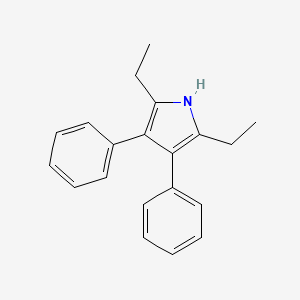
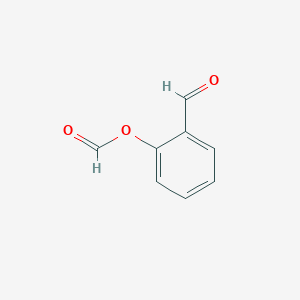
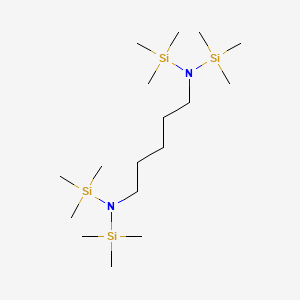
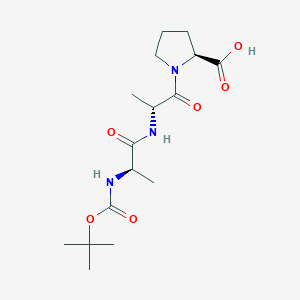
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

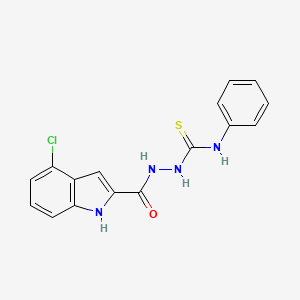
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
